
5-((Dimethylamino)methyl)-3-phenyl-2-oxazolidinone monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Dimethylamino)methyl)-3-phenyl-2-oxazolidinone monohydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a phenyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-3-phenyl-2-oxazolidinone monohydrochloride typically involves multiple steps. One common method includes the reaction of dimethylamine with a suitable precursor to introduce the dimethylamino group. This is followed by the formation of the oxazolidinone ring through cyclization reactions. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reaction. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-((Dimethylamino)methyl)-3-phenyl-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dimethylamino group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazolidinone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-((Dimethylamino)methyl)-3-phenyl-2-oxazolidinone monohydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((Dimethylamino)methyl)-3-phenyl-2-oxazolidinone monohydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: This compound shares the dimethylamino group and has similar applications in green chemistry.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another compound with a dimethylamino group, used in peptide synthesis and protein crosslinking.
Uniqueness
5-((Dimethylamino)methyl)-3-phenyl-2-oxazolidinone monohydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial use.
Properties
CAS No. |
27125-02-6 |
|---|---|
Molecular Formula |
C12H17ClN2O2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-13(2)8-11-9-14(12(15)16-11)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H |
InChI Key |
ONOGDZXBQCFPBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CN(C(=O)O1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
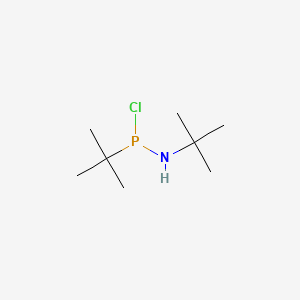
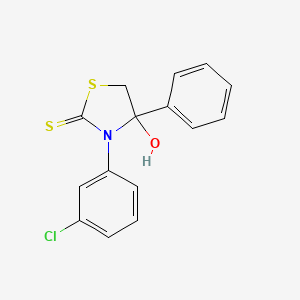
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
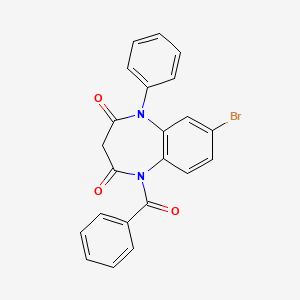
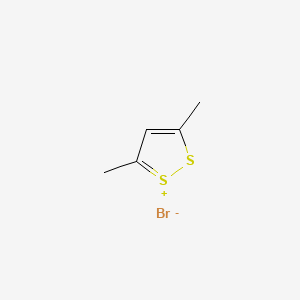

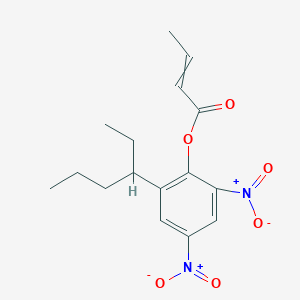
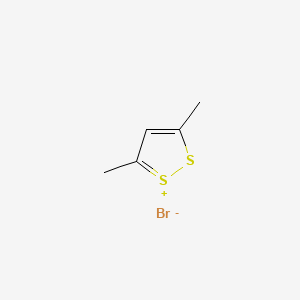

stannane](/img/structure/B14698211.png)
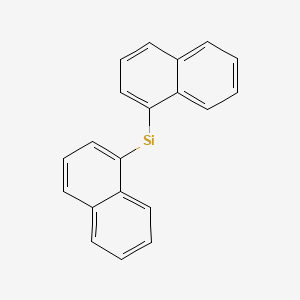
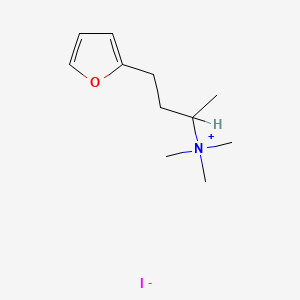
![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)
